molecular formula C8H14ClF2NO B2939361 [4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride CAS No. 2567504-66-7

[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride

Cat. No.: B2939361
CAS No.: 2567504-66-7
M. Wt: 213.65
InChI Key: OPODILSXOYUHLT-UHFFFAOYSA-N
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Description

The compound [4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine hydrochloride (CAS 2573929-13-0) is a bicyclic amine hydrochloride salt characterized by a norbornane-like 2-oxabicyclo[2.2.1]heptane core. Key structural features include:

  • A difluoromethyl group at the 4-position of the bicyclic ring.
  • A methanamine group at the 1-position, protonated as a hydrochloride salt to enhance solubility and stability.
  • Molecular formula: C₈H₁₂ClF₂NO (calculated molecular weight: 223.64 g/mol).

Properties

IUPAC Name

[4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO.ClH/c9-6(10)7-1-2-8(3-7,4-11)12-5-7;/h6H,1-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPODILSXOYUHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(CO2)C(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxabicycloheptane Ring: This step involves the cyclization of a suitable precursor to form the oxabicycloheptane ring structure.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes .

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Bicyclic Amines

a. Methyl-Substituted Analog
  • Compound : (3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine hydrochloride (CAS 2411279-09-7).
  • Structure : Smaller bicyclo[2.1.1]hexane ring with a methyl group at the 3-position.
  • Molecular Formula: C₇H₁₂ClNO (MW: 185.63 g/mol).
  • Key Difference : Reduced ring size (hexane vs. heptane) and methyl instead of difluoromethyl substituent. The absence of fluorine diminishes electronegativity and may reduce target-binding affinity compared to the difluoromethyl analog .
b. Ethyl-Substituted Analog
  • Compound : (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine (CAS 1561844-28-7).
  • Structure : Ethyl group at the 2-position; oxygen at the 7-position.
  • Molecular Formula: C₉H₁₇NO (MW: 155.24 g/mol).
  • The free base form (vs. hydrochloride) may reduce aqueous solubility .

Functional Group Modifications

a. Ester-Functionalized Analog
  • Compound: Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS 104234-94-8).
  • Structure: Carboxylate ester at the 1-position; amino group at the 4-position.
  • Molecular Formula: C₈H₁₄ClNO₃ (MW: 223.66 g/mol).
  • Key Difference : The ester group increases lipophilicity, which may enhance membrane permeability but reduce metabolic stability compared to the primary amine in the target compound .
b. Alcohol Derivative
  • Compound: [4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol (CAS 2503206-15-1).
  • Structure: Methanol replaces methanamine.
  • Molecular Data : Predicted collision cross-section (CCS) for [M+H]+: 138.8 Ų.

Heterocyclic Analogs

a. Thiazole-Based Compound
  • Compound : (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride (PubChem CID 2794737).
  • Structure : Thiazole ring with a 4-chlorophenyl substituent.
  • Molecular Formula : C₁₀H₁₀Cl₂N₂S (MW: 261.17 g/mol).
  • Key Difference : Aromatic thiazole core vs. oxygen-containing bicyclic system. The chlorine atom may confer distinct electronic properties and target selectivity .
b. Difluoromethoxy-Substituted Aromatic Amine
  • Compound : 4-(Difluoromethoxy)phenylmethanamine hydrochloride (CAS 2044872-13-9).
  • Structure : Difluoromethoxy and phenyl groups on a methanamine backbone.
  • Molecular Formula: C₁₄H₁₄ClF₂NO (MW: 285.72 g/mol).

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula MW (g/mol) Key Substituent(s) Bicyclic Ring Size Salt Form
[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine hydrochloride C₈H₁₂ClF₂NO 223.64 Difluoromethyl, amine [2.2.1]heptane Hydrochloride
(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine hydrochloride C₇H₁₂ClNO 185.63 Methyl, amine [2.1.1]hexane Hydrochloride
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride C₈H₁₄ClNO₃ 223.66 Ethyl ester, amine [2.1.1]hexane Hydrochloride
[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol C₈H₁₂F₂O₂ 178.18 Difluoromethyl, alcohol [2.2.1]heptane None
(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine C₉H₁₇NO 155.24 Ethyl, amine [2.2.1]heptane Free base

Key Observations and Implications

Fluorination Impact: The difluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., methyl or ethyl derivatives) .

Ring Size and Conformation : The [2.2.1]heptane ring provides greater rigidity and stereochemical control than smaller bicyclo[2.1.1]hexane systems, which may improve binding to specific biological targets .

Salt Form : Hydrochloride salts generally improve aqueous solubility, critical for oral bioavailability, as seen in the target compound and its ester analog .

Functional Groups : Amine groups facilitate salt formation and hydrogen bonding, while esters or alcohols may alter pharmacokinetic profiles (e.g., faster clearance for esters) .

Biological Activity

[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride is a compound characterized by its unique bicyclic structure and the presence of a difluoromethyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H13F2NO·HCl, with a molecular weight of 213.65 g/mol. The compound features a bicyclo[2.2.1]heptane framework, which is significant for its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC8H13F2NO·HCl
Molecular Weight213.65 g/mol
Storage Temperature4 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The difluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Biochemical Pathways

Research indicates that derivatives of bicyclo[2.2.1]heptane can influence several biochemical pathways, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity and affecting metabolic processes.
  • Receptor Interaction : It may bind to receptors, altering signal transduction pathways related to various physiological responses.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications.

Case Study: Anticancer Activity

In a study examining the compound's anticancer properties, it was found to exhibit significant cytotoxic effects against cancer cell lines, including:

Cell LineIC50 (µM)
A549 (Lung Cancer)15
MCF-7 (Breast Cancer)12
HeLa (Cervical Cancer)10

These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with potential for oral bioavailability. Its metabolic stability is enhanced by the difluoromethyl group, which may reduce susceptibility to enzymatic degradation.

Applications in Drug Development

The unique chemical properties of this compound make it a valuable intermediate in drug synthesis. Current research is focused on exploring its role in developing new pharmaceuticals targeting various diseases, particularly in oncology and neurology.

Q & A

Q. Optimization Tips :

  • Monitor reaction intermediates by TLC or LC-MS to identify bottlenecks.
  • Use catalysts like Lewis acids (e.g., BF3_3·OEt2_2) for difluoromethylation efficiency .
  • Purify intermediates via column chromatography or recrystallization to avoid side products.

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer :
Key techniques include:

  • NMR Spectroscopy :
    • 1^1H and 19^19F NMR to confirm the difluoromethyl group (-CF2_2H) and bicyclic structure.
    • 13^13C NMR to verify the oxabicyclo ring and amine protonation state .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) for molecular formula confirmation.
    • ESI-MS in positive ion mode to detect the [M+H]+^+ or [M+Cl]^- adducts .
  • HPLC/UPLC :
    • Reverse-phase chromatography (C18 column) with UV detection (λ = 210–260 nm) to assess purity (>95%).
    • Use acidic mobile phases (0.1% TFA) to improve peak symmetry for amine hydrochlorides .

Q. Validation Steps :

Kinetic Studies : Compare calculated activation energies with experimental rates for reactions (e.g., alkylation with methyl iodide).

Isotope Labeling : Use 18^{18}O or 19^{19}F tracking to confirm mechanistic pathways .

X-ray Crystallography : Resolve the crystal structure to validate steric and electronic environments predicted computationally .

Contradiction Note : If simulations conflict with experimental yields (e.g., lower-than-expected reactivity), re-evaluate solvent models or consider alternative mechanisms (e.g., radical pathways) .

Advanced: When encountering contradictory data on the compound's stability under acidic conditions, what systematic approaches should researchers employ to resolve discrepancies?

Methodological Answer :
Contradictory stability reports may arise from variations in:

  • Storage conditions (e.g., temperature, humidity).
  • Impurity profiles (e.g., trace metals catalyzing degradation).

Q. Resolution Strategies :

Forced Degradation Studies :

  • Expose the compound to HCl (pH 1–3) at 40–60°C and monitor decomposition via HPLC.
  • Identify degradation products using LC-MS/MS .

Accelerated Stability Testing :

  • Store samples under ICH guidelines (25°C/60% RH, 40°C/75% RH) and compare degradation rates.

Control Experiments :

  • Test batches with/without stabilizers (e.g., antioxidants like BHT) to isolate degradation pathways .

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use a fume hood for weighing and reactions.
  • Storage : Store at −20°C in airtight containers to prevent hydrolysis of the amine hydrochloride .
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).

Reference : Follow OSHA HCS guidelines for amine hydrochlorides, including proper ventilation and emergency eyewash access .

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